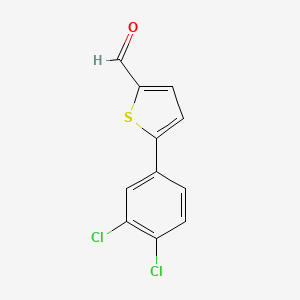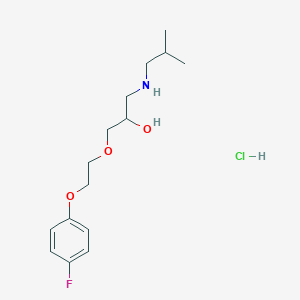
Methyl 3-(azetidin-3-yl)propanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(azetidin-3-yl)propanoate hydrochloride is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines and their derivatives are of significant interest in medicinal chemistry due to their biological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of azetidine derivatives can be complex due to the strain of the four-membered ring. However, research has shown various methods to synthesize these compounds. For instance, 3,3-dichloroazetidines, which are closely related to the compound , can be synthesized through the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes, followed by treatment with mesyl chloride and cyclization . Another related compound, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, was synthesized via a Stille coupling reaction, demonstrating the versatility of azetidine derivatives in coupling reactions .
Molecular Structure Analysis
Azetidine derivatives have a unique molecular structure characterized by a strained four-membered ring that includes a nitrogen atom. This strain can influence the reactivity of the compound, making it a useful intermediate in various chemical reactions. The presence of substituents on the azetidine ring, such as chloro groups or methyl groups, can further modify the chemical behavior of these molecules .
Chemical Reactions Analysis
Azetidine derivatives participate in a variety of chemical reactions. For example, chemoselective electrochlorination can be performed on thiazoline-azetidinone derivatives, demonstrating the selective functionalization of these molecules . Additionally, azetidinones can be used as building blocks in Michael additions, electrophilic additions, and cycloadditions, allowing access to a broad variety of mono- and spirocyclic beta-lactams .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The ring strain in azetidines can lead to increased reactivity, which is useful in synthetic applications. The substituents attached to the azetidine ring can also affect properties such as solubility, boiling point, and stability. For instance, the introduction of trifluoromethyl groups can increase the lipophilicity of the compound, which is an important consideration in drug design .
Relevant Case Studies
Azetidine derivatives have been explored in various contexts, including their potential as ligands for nicotinic receptors and as intermediates in the synthesis of beta-amino acid analogs . Additionally, some azetidinone derivatives have been evaluated for their antibacterial activities, with promising results against certain bacterial strains . These case studies highlight the diverse applications of azetidine derivatives in medicinal chemistry and drug discovery.
科学的研究の応用
Polyurethane Dispersion
- Self-Curable Polyurethane Systems : A study by Wang, Chen, Yeh, & Chen (2006) utilized an azetidine-containing compound in the creation of a self-curable aqueous-based polyurethane dispersion. The compound was introduced into an isocyanate-terminated carboxylic acid containing polyurethane prepolymer, resulting in a polymeric network structure formation upon drying.
Synthesis and Structural Studies
- Synthesis of Uracil Derivatives : Research by Yao et al. (2013) involved synthesizing uracil derivatives, including methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate. These compounds were analyzed using various techniques, including X-ray diffraction, to understand their structural and UV properties.
Antileishmanial Agents
- Potential Antileishmanial Activity : Singh, Al-Kahraman, Mpadi, & Yasinzai (2012) Singh et al., 2012 synthesized a series of azetidin-2-ones for potential antileishmanial activity. Their study showed a marked improvement in anti-parasitic activity with the transformation of methyleneamines to azetidin-2-ones.
Neuroprotective Effects
- Suppressing Microglial Activation : Kim et al. (2016) Kim et al., 2016 investigated the protective effects of a specific azetidine hydrochloride compound on hypoxia-induced toxicity in microglia. The compound was found to reduce caspase-3 expression, nitric oxide synthesis, and oxidative stress in microglial cells, indicating neuroprotective potential.
Antimicrobial Agents
- Synthesis of Heterocyclic Compounds : Mistry & Desai (2006) Mistry & Desai, 2006 synthesized various nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones. These compounds were evaluated for their antibacterial and antifungal activities, showcasing potential as antimicrobial agents.
Anti-Inflammatory Activity
- Synthesis of Azetidin-2-ones : Sharma, Maheshwari, & Bindal (2013) Sharma, Maheshwari, & Bindal, 2013 synthesized new derivatives of azetidin-2-one and tested them for anti-inflammatory effects. The compounds showed significant results compared to indomethacin, indicating their potential use as anti-inflammatory agents.
Safety and Hazards
特性
IUPAC Name |
methyl 3-(azetidin-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)3-2-6-4-8-5-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXVGLQNMJTESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2416237-50-6 |
Source


|
| Record name | methyl 3-(azetidin-3-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)

![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)



![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)
![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)
